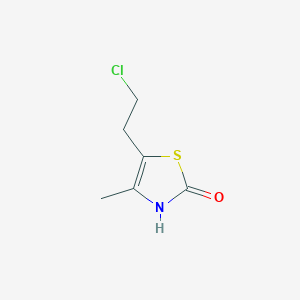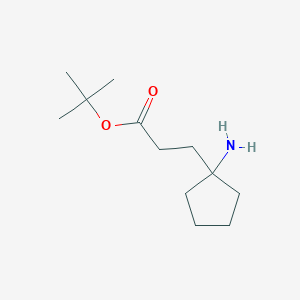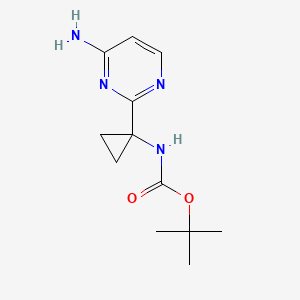![molecular formula C19H21BrN4O2 B8544951 tert-butyl N-[[3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)phenyl]methyl]carbamate](/img/structure/B8544951.png)
tert-butyl N-[[3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)phenyl]methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[[3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)phenyl]methyl]carbamate is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolopyridine core, along with the tert-butyl and benzylcarbamate groups, imparts unique chemical properties to this molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzylcarbamate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-bromo-6-methylpyridine and hydrazine derivatives. This step often requires the use of a catalyst and specific reaction conditions to achieve high yields.
Introduction of the Benzylcarbamate Group: The benzylcarbamate group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazolopyridine intermediate with benzyl chloroformate in the presence of a base such as triethylamine.
Addition of the Tert-butyl Group: The final step involves the introduction of the tert-butyl group through a tert-butylation reaction. This can be achieved using tert-butyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
化学反応の分析
Types of Reactions
tert-butyl N-[[3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)phenyl]methyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the triazolopyridine core can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and alter its chemical properties.
Hydrolysis: The benzylcarbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyridine derivatives, while hydrolysis can produce amine and carboxylic acid derivatives.
科学的研究の応用
tert-butyl N-[[3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)phenyl]methyl]carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory research.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Chemical Biology: The compound can serve as a tool for chemical biology studies, including target identification and validation.
Material Science: Its unique chemical properties make it suitable for applications in material science, such as the development of novel polymers and coatings.
作用機序
The mechanism of action of tert-butyl 3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzylcarbamate involves its interaction with specific molecular targets. The triazolopyridine core can interact with various enzymes and receptors, modulating their activity. The benzylcarbamate group may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- Tert-butyl 3-(2-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzylcarbamate
- Tert-butyl 3-(2-fluoro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzylcarbamate
- Tert-butyl 3-(2-iodo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzylcarbamate
Uniqueness
tert-butyl N-[[3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)phenyl]methyl]carbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and enhance the compound’s biological activity. The combination of the triazolopyridine core with the tert-butyl and benzylcarbamate groups also contributes to its distinct chemical and biological properties.
特性
分子式 |
C19H21BrN4O2 |
|---|---|
分子量 |
417.3 g/mol |
IUPAC名 |
tert-butyl N-[[3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H21BrN4O2/c1-12-8-15(16-22-17(20)23-24(16)11-12)14-7-5-6-13(9-14)10-21-18(25)26-19(2,3)4/h5-9,11H,10H2,1-4H3,(H,21,25) |
InChIキー |
VVVLNMSQGCFSSX-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=NC(=N2)Br)C(=C1)C3=CC=CC(=C3)CNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


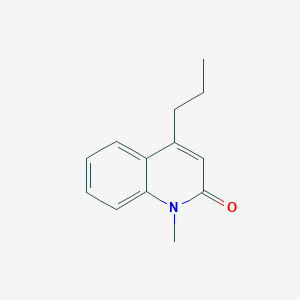



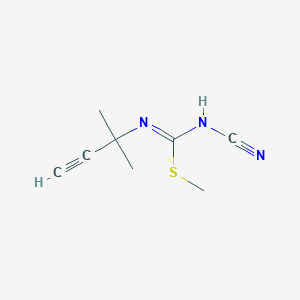
![Pyridine,5-(chloromethyl)-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8544906.png)





